molecular formula C19H20N4O2S B2742806 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 2097902-07-1

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide

Cat. No.: B2742806
CAS No.: 2097902-07-1
M. Wt: 368.46
InChI Key: VISHSAUYQDMSNJ-UHFFFAOYSA-N
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Description

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide (CAS 2097902-07-1) is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This naphthalene-sulfonamide derivative features a complex structure with a molecular formula of C₁₉H₂₀N₄O₂S and a molecular weight of 368.5 g/mol . The compound's architecture incorporates a naphthalene ring system linked via a sulfonamide group to a pyrrolidine moiety that is further substituted with a pyrimidine heterocycle, a design that is characteristic of compounds investigated for their potential to interact with biological macromolecules and enzyme systems . The core structural motif of this compound, the sulfonamide functional group (-SO₂NH-), is historically the basis for a major class of synthetic bacteriostatic antibiotics, which act as competitive inhibitors of bacterial dihydropteroate synthase . Beyond their antibacterial properties, sulfonamide-based compounds exhibit a wide range of pharmacological activities, including anti-carbonic anhydrase activity, and have roles in treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The specific incorporation of the pyrimidine ring, a common feature in pharmaceuticals and nucleic acids, alongside the lipophilic naphthalene group, suggests potential for diverse biological interactions and makes this compound a valuable scaffold for probing enzyme mechanisms and developing new therapeutic agents . Its physicochemical properties, such as an estimated XLogP3 of 3.1, indicate moderate lipophilicity, which can influence its behavior in biological systems . This product is intended for research applications only in fields such as drug discovery, chemical biology, and enzyme inhibition studies. It is strictly for use in laboratory settings in vitro. This compound is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-26(25,18-10-3-7-15-6-1-2-9-17(15)18)22-14-16-8-4-13-23(16)19-20-11-5-12-21-19/h1-3,5-7,9-12,16,22H,4,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISHSAUYQDMSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Target Compound:

  • Core : Naphthalene-1-sulfonamide.
  • Substituents : A pyrrolidine ring substituted at the 1-position with pyrimidin-2-yl and a methylene bridge.
  • Key Functional Groups : Sulfonamide (electron-withdrawing), pyrimidine (aromatic heterocycle), and pyrrolidine (saturated five-membered ring).

Compound 36 (from ):

  • Core : Methanesulfonamide.
  • Substituents : A bicyclo[2.2.1]heptane system with a ferrocenylmethylidene group, a hydroxy group, and a 6-methylpyridin-2-ylmethyl chain.
  • Key Functional Groups: Ferrocene (organometallic), pyridine (aromatic heterocycle), and bicyclic hydrocarbon framework .

Implications of Structural Differences

Property Target Compound Compound 36
Aromatic Systems Naphthalene + pyrimidine Pyridine + ferrocene
Heterocycles Pyrimidine (6-membered, 2 N atoms) Pyridine (6-membered, 1 N atom)
Solubility Likely moderate (polar sulfonamide + hydrophobic naphthalene) Lower (ferrocene’s hydrophobicity dominates)
Potential Targets Kinases, proteases (pyrimidine affinity) Redox-active enzymes, catalysts

The pyrimidine ring in the target compound may enhance interactions with biological targets such as ATP-binding pockets in kinases, whereas the ferrocene group in Compound 36 suggests electrochemical or catalytic applications . The naphthalene core in the target compound could improve π-π stacking interactions compared to the smaller methanesulfonamide core in Compound 35.

Research Findings and Methodological Considerations

  • Structural Analysis: The use of SHELX software for crystallographic refinement (as noted in ) is critical for resolving the stereochemistry of such complex molecules, particularly the pyrrolidine and pyrimidine moieties .

Biological Activity

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications in medicine and research.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core linked to a pyrimidine-pyrrolidine moiety, which is crucial for its biological activity. The molecular formula is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S with a molecular weight of approximately 372.46 g/mol.

PropertyValue
Molecular FormulaC20H20N4O2S
Molecular Weight372.46 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyrimidine and pyrrolidine intermediates. The final product is obtained through coupling reactions under optimized conditions to ensure high yield and purity.

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation . It can bind to specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

  • Anticancer Activity : Studies indicate that it may inhibit cancer cell proliferation and migration, showing promise as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, potentially beneficial in treating inflammatory diseases .
  • Antimicrobial Properties : There is evidence suggesting that it exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : In vitro tests on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration upon treatment with the compound, indicating its potential as an anticancer therapeutic .
  • Anti-inflammatory Research : Experimental models have shown that the compound can effectively reduce inflammatory markers in vitro and in vivo, supporting its use in inflammatory conditions .
  • Antimicrobial Evaluation : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to new antimicrobial therapies .

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